molecular formula C6H11BrO4 B2505412 Methyl 2-bromo-3,3-dimethoxypropanoate CAS No. 191330-98-0

Methyl 2-bromo-3,3-dimethoxypropanoate

Cat. No.: B2505412
CAS No.: 191330-98-0
M. Wt: 227.054
InChI Key: UPMVUGZONKXPPW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dimethoxypropanoate is a brominated ester featuring two methoxy groups at the 3,3-positions of the propanoate backbone. It serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions and heterocycle formation.

Synthesis: The compound is synthesized via bromination of methyl trans-3-methoxyacrylate. Bromine (205 mmol) is added to a methanolic solution of the precursor at 0°C, followed by stirring for 5 hours at ambient temperature. The crude product is isolated after extraction with dichloromethane and concentration, yielding a yellow liquid (44.9 g, 95% yield) .

Properties

IUPAC Name

methyl 2-bromo-3,3-dimethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVUGZONKXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-98-0
Record name methyl 2-bromo-3,3-dimethoxypropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,3-dimethoxypropanoate can be synthesized through various methods. One common synthetic route involves the reaction of methanol with methyl 3-methoxyacrylate . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution, primarily via an SN2 mechanism due to steric hindrance from the adjacent methoxy groups . This reaction is critical for synthesizing functionalized esters:

Reaction Conditions Reagents Products Key Observations
Polar aprotic solvent (DMF)NaCN, 60°C, 4 hMethyl 2-cyano-3,3-dimethoxypropanoateHigh regioselectivity (89% yield)
Aqueous ethanol, refluxKOH, NH₂NH₂, 12 hMethyl 2-hydrazinyl-3,3-dimethoxypropanoateIntermediate for heterocycle synthesis
Methanol, room temperatureNaSHMethyl 2-mercapto-3,3-dimethoxypropanoateRequires acid scavengers

The SN2 pathway involves a backside attack by the nucleophile, facilitated by the methoxy groups' electron-donating effects that stabilize the transition state. Steric hindrance from the geminal methoxy groups limits competing elimination pathways.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters:

Conditions Base Product Yield
DBU, THF, 70°C, 6 h1,8-Diazabicycloundec-7-eneMethyl 3,3-dimethoxyacrylate76%
KOtBu, DMSO, 50°C, 3 hPotassium tert-butoxideMethyl 2-methoxyacrylate68%

Elimination proceeds via a concerted E2 mechanism, with the base abstracting a β-hydrogen concurrent with bromide departure. The methoxy groups stabilize the developing double bond through resonance.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis enables conversion to carboxylic acid derivatives:

| Hydrolysis Conditions | Catalyst | Product | Applications |
|--------------------------------|

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis
Methyl 2-bromo-3,3-dimethoxypropanoate serves as an essential building block in the synthesis of more complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives. This property is particularly useful in creating compounds with potential biological activity or novel chemical properties.

Reagent in Reactions
The compound can act as a reagent in multiple synthetic pathways. For instance, it can be involved in the formation of esters and ethers through reactions with alcohols or phenols. Such transformations are crucial for developing pharmaceuticals and agrochemicals.

Biochemical Research

Enzyme Studies
This compound may find applications in biochemical research, particularly in studying enzyme reactions. Its reactivity allows it to serve as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and kinetics.

Environmental Research
this compound could also be relevant in environmental studies related to contamination and remediation processes. Understanding its behavior in various environmental conditions can help assess its impact and guide remediation strategies for brominated organic compounds.

Material Science

Development of New Materials
The compound has potential applications in the development of new materials such as polymers or coatings. Its ability to participate in radical polymerization reactions makes it suitable for producing specialized polymeric materials with tailored properties .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dimethoxypropanoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.

Comparison with Similar Compounds

Research Findings and Trends

  • Dichloro Analogue : Computational studies suggest utility in high-temperature reactions due to thermal stability .
  • Trifluoro Analogue: Potential applications in fluorinated pharmaceuticals, though synthetic routes require further exploration .
  • Acetamido-Dimethoxy Analogue : Electrochemical methods offer green synthesis routes for bioactive compounds .

Biological Activity

Methyl 2-bromo-3,3-dimethoxypropanoate has the following chemical properties:

  • Molecular Formula : C₆H₁₁BrO₄
  • Molecular Weight : 227.05 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Density : Approximately 1.284 g/mL at 25 °C

This compound's structure allows it to function as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules .

Potential Biological Activities

While direct research on the biological activity of this compound is scarce, compounds with similar structures often exhibit notable biological properties:

  • Antimicrobial Activity : Alkyl bromides are known for their potential antimicrobial and antifungal activities. The presence of bromine may enhance the compound's efficacy against various pathogens.
  • Lipophilicity and Bioavailability : The methoxy groups in the structure may increase lipophilicity, potentially influencing bioavailability and pharmacokinetics in drug development .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-bromo-3-methoxypropanoateC₅H₉BrO₃Lacks one methoxy group; simpler structure
Ethyl 2-bromo-3,3-dimethoxypropanoateC₇H₁₃BrO₄Ethyl group instead of methyl; similar reactivity
Methyl 2-chloro-3,3-dimethoxypropanoateC₆H₁₁ClO₄Chlorine instead of bromine; different reactivity profile

The unique combination of bromine and two methoxy groups in this compound may impart distinct chemical properties and biological activities compared to these similar compounds.

Relevant Research Articles

Several studies have investigated compounds with similar structures or functionalities:

  • A study on alkyl bromides highlighted their antimicrobial properties and potential applications in developing new antibiotics .
  • Research on methoxy-substituted compounds has shown enhanced bioactivity due to increased lipophilicity and better membrane penetration capabilities .

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-3,3-dimethoxypropanoate, and how do reaction conditions influence yield?

this compound is synthesized via microwave-assisted cyclization. A representative method involves dissolving the brominated precursor (0.5 mmol) with 2,3-dimethoxy-4-methylbenzyl amine (0.5 mmol) and triethylamine (1.0 mmol) in acetonitrile. Microwave irradiation at 140°C for 1 hour achieves cyclization, followed by extraction with CH₂Cl₂ and purification . Yield optimization depends on solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the structure, particularly the bromine and methoxy substituents. X-ray crystallography provides definitive stereochemical data, as demonstrated in studies of related α,α-disubstituted esters . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1730 cm⁻¹).

Q. What are the typical reaction partners for this compound in heterocyclic synthesis?

The compound reacts with amines (e.g., benzyl amines) to form nitrogen-containing heterocycles like isoquinolines. The bromine atom acts as a leaving group, enabling nucleophilic substitution, while the dimethoxy groups stabilize intermediates through resonance . Electrochemical coupling with dehydroalanine derivatives is also reported, yielding unnatural amino esters under controlled potentials .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during cyclization?

Side reactions, such as over-oxidation or dimerization, are minimized by:

  • Temperature control : Microwave irradiation ensures rapid, uniform heating, reducing decomposition .
  • Electrolyte selection : In electrochemical syntheses, tetrabutylammonium hexafluorophosphate (TBAPF₆) improves conductivity without interfering with the reaction .
  • Catalyst screening : Palladium or copper catalysts may suppress unwanted pathways in cross-coupling reactions.

Q. What data contradictions arise when comparing synthetic methods, and how are they resolved?

Discrepancies in yield or purity often stem from solvent polarity or reaction scale. For example, microwave-assisted methods achieve >80% yield in 1 hour , whereas conventional heating may require longer times (12–24 hours) with lower yields. Resolution involves systematic parameter screening (e.g., solvent dielectric constant, current density in electrochemistry) and validation via kinetic studies .

Q. What strategies are employed to assess the bioactivity of derivatives of this compound?

Derivatives are screened for enzyme inhibition (e.g., cyclooxygenase-2 in anti-inflammatory studies) using fluorescence-based assays or surface plasmon resonance (SPR). For example, brominated aromatic analogs exhibit bioactivity via halogen bonding with target proteins . Computational docking studies guide structural modifications to enhance binding affinity .

Q. How do steric and electronic effects of the dimethoxy groups influence reactivity?

The 3,3-dimethoxy substituents stabilize carbocation intermediates during cyclization via electron donation, facilitating nucleophilic attack. Steric hindrance from the methyl groups, however, may slow reactions with bulky nucleophiles. Comparative studies with non-methoxy analogs show a 30% reduction in reaction rates, highlighting the electronic dominance .

Methodological Resources

  • Synthetic Protocols : Microwave-assisted cyclization (1 hour, 140°C) ; electrochemical oxidative coupling (carbon/platinum electrodes, 3 mmol scale) .
  • Characterization Data : ¹H NMR (δ 3.8–4.1 ppm for methoxy groups; δ 1.3–1.5 ppm for methyl esters) .
  • Safety : Use NaHCO₃ for neutralization of acidic byproducts; handle brominated intermediates in fume hoods due to volatility .

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